molecular formula C16H16N2O6S B2977675 N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide CAS No. 881771-85-3

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide

Cat. No.: B2977675
CAS No.: 881771-85-3
M. Wt: 364.37
InChI Key: ZPGYYGLFMXIECS-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide is a specialized chemical building block of significant interest in synthetic organic and medicinal chemistry research. This compound features two key functional groups: an acetamide moiety with a methoxy-nitrophenyl group and a tosyl (p-toluenesulfonyl) group. The presence of these reactive sites makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents and functional materials. Researchers utilize this compound in nucleophilic substitution reactions, where the tosyl group acts as an excellent leaving group, enabling the introduction of the 2-(methoxy-4-nitrophenyl)acetamide fragment into diverse molecular architectures. The electron-withdrawing nitro group on the phenyl ring can influence the electronic properties of the molecule and provides a handle for further reduction to an aniline derivative, a common precursor in dye and drug discovery research . This product is intended for use in laboratory research and development as a key synthetic intermediate. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. For specific application guidance, analytical data, and custom synthesis inquiries, please contact our scientific support team.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-11-3-6-13(7-4-11)25(22,23)10-16(19)17-14-8-5-12(18(20)21)9-15(14)24-2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGYYGLFMXIECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide typically involves a multi-step process. One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline. This intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to form this compound. The reaction conditions usually involve maintaining a low temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxy-4-nitrophenyl)-2-tosylacetamide.

    Reduction: Formation of N-(2-methoxy-4-aminophenyl)-2-tosylacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and tosyl groups can enhance its binding affinity and specificity towards these targets. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Substituents on Phenyl Ring Functional Groups Key Properties
N-(2-Methoxy-4-Nitrophenyl)-2-Tosylacetamide - 2-methoxy, 4-nitro Tosyl, Acetamide High reactivity (tosyl group), m.p. data unavailable
N-(2-Methoxy-4-Nitrophenyl)Acetamide 93-27-6 2-methoxy, 4-nitro Acetamide m.p. 153–154°C; intermediate
N-(4-Methoxy-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide - 4-methoxy, 2-nitro Methylsulfonyl, Acetamide Likely lower solubility than tosyl analogs
2-(4-Formyl-2-Methoxyphenoxy)-N-(4-Nitrophenyl)Acetamide 247592-74-1 4-formyl, 2-methoxy phenoxy Formyl, Acetamide Discontinued due to stability/synthesis issues
N-(4-Ethoxy-2-Nitrophenyl)Acetamide 885-81-4 4-ethoxy, 2-nitro Acetamide Ethoxy increases lipophilicity

Physicochemical Properties

  • Melting Points :
    • N-(2-Methoxy-4-Nitrophenyl)Acetamide: 153–154°C .
    • Tosyl derivatives (e.g., methylsulfonyl analog in ) likely have higher melting points due to increased molecular weight and polarity.
  • Solubility :
    • The tosyl group in the target compound enhances hydrophobicity compared to simpler acetamides. Ethoxy analogs (e.g., CAS 885-81-4) show higher lipid solubility .
  • Reactivity: Tosyl groups facilitate nucleophilic substitution reactions, making the target compound more reactive than non-sulfonylated analogs .

Research Findings and Trends

  • Substituent Position Effects :
    • 2-Nitro-4-methoxy derivatives (e.g., ) exhibit different electronic effects compared to 2-methoxy-4-nitro isomers, altering reactivity in electrophilic aromatic substitution.
  • Bioactivity: Nitromethaqualone (a quinazolinone with 2-methoxy-4-nitrophenyl) demonstrates psychoactive properties, suggesting the phenyl moiety’s role in bioactivity .
  • Computational Tools :
    • Programs like SHELXL and WinGX are critical for crystallographic analysis of such compounds .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a nitrophenyl moiety and a tosyl group, which contribute to its biological properties. The presence of electron-withdrawing groups such as the nitro group enhances its electrophilic character, potentially increasing its reactivity with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, sulfonamide derivatives have been recognized for their ability to inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an essential enzyme for folate synthesis in bacteria . The following table summarizes the antibacterial activity of related compounds:

Compound NameConcentration (mM)Zone of Inhibition (mm)Active Against
5a 3.910.5Staphylococcus aureus
5b 7.58E. coli (not active)
5c 77B. subtilis

The compound 5a displayed potent antibacterial activity with a minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus, while it was inactive against E. coli at lower concentrations . This suggests that the compound may have selective antibacterial properties.

Anticancer Activity

Emerging studies have shown that nitrophenyl derivatives can exhibit anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds that interact with specific cellular pathways involved in cell proliferation and survival have been identified as potential anticancer agents .

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced significant cell death in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 12 µM and 15 µM, respectively.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : As seen with related sulfonamide compounds, it may inhibit key enzymes involved in bacterial metabolism.
  • Cellular Signaling Modulation : It may affect signaling pathways related to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro groups can lead to increased ROS production, contributing to cytotoxicity in cancer cells.

Safety and Toxicity

While the biological activities are promising, safety profiles must also be considered. Preliminary toxicity assessments indicate that while effective against target cells, this compound exhibits low toxicity towards normal human cells at therapeutic concentrations . Further studies are warranted to fully elucidate its safety profile.

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